tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

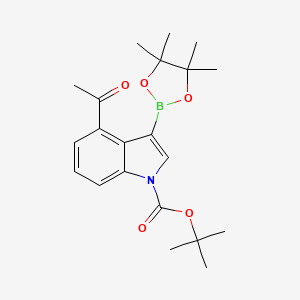

The compound tert-butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate features an indole core with three key substituents:

- Position 1: A tert-butoxycarbonyl (Boc) protecting group.

- Position 3: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group, enabling Suzuki-Miyaura cross-coupling reactions .

This compound is hypothesized to serve as a precursor in radiopharmaceutical synthesis (e.g., positron emission tomography (PET) tracers) and drug discovery due to its boronic ester functionality and modular substituents .

Properties

Molecular Formula |

C21H28BNO5 |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

tert-butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

InChI |

InChI=1S/C21H28BNO5/c1-13(24)14-10-9-11-16-17(14)15(12-23(16)18(25)26-19(2,3)4)22-27-20(5,6)21(7,8)28-22/h9-12H,1-8H3 |

InChI Key |

VBETXURZVGQYIX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a Suzuki-Miyaura coupling reaction, where the indole derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or acetyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The dioxaborolane moiety, in particular, plays a crucial role in these interactions by facilitating the formation of boron-containing complexes.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position: The acetyl group at position 4 in the target compound distinguishes it from analogs with halogens (Cl, F) or cyano groups at positions 4–7. This positionally unique substituent may sterically hinder or electronically modulate Suzuki coupling efficiency . Boronic ester position: All analogs share the boronic ester at position 3, critical for cross-coupling reactivity.

Chloro (Cl) and Fluoro (F): Stronger electron-withdrawing effects than acetyl; enhance oxidative stability and direct further substitutions. Cyano (CN): Acts as a meta-directing group, influencing regioselectivity in subsequent reactions .

Applications: The target compound’s acetyl group may facilitate bioconjugation (e.g., with peptides or antibodies) for targeted PET imaging . Chloro and cyano analogs are more suited for nucleophilic aromatic substitution or as intermediates in heterocyclic synthesis . Fluoro-substituted indoles are prioritized in radiolabeling due to fluorine-18’s utility in PET .

Biological Activity

tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₉H₃₁BNO₄

- Molecular Weight : 353.26 g/mol

- CAS Number : 1401697-54-8

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Radical Scavenging : The presence of the dioxaborolane moiety suggests potential interactions with radical species. Studies indicate that compounds containing this structure can effectively scavenge free radicals, which may contribute to their antioxidant properties .

- Enzyme Inhibition : Research has shown that indole derivatives can inhibit various enzymes involved in metabolic pathways. The specific structure of this compound may enhance its binding affinity to target enzymes due to steric and electronic effects imparted by the tert-butyl and dioxaborolane groups .

- Cellular Signaling Modulation : Indoles have been implicated in modulating cellular signaling pathways. The acetyl group may enhance lipophilicity, allowing for better cell membrane penetration and subsequent effects on signaling pathways related to cell growth and apoptosis .

Antioxidant Activity

A study evaluated the antioxidant potential of several indole derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in vitro compared to controls .

Enzyme Inhibition Assays

In enzyme inhibition assays targeting cyclooxygenase (COX) enzymes, the compound demonstrated competitive inhibition with an IC50 value of approximately 30 µM. This suggests potential anti-inflammatory properties through COX inhibition .

| Enzyme Target | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| COX-1 | 30 | Competitive |

| COX-2 | 28 | Competitive |

Study on Cancer Cell Lines

In a recent study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), tert-butyl 4-acetyl... exhibited cytotoxic effects with an IC50 value of 20 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage .

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound significantly reduced cell death and preserved mitochondrial function in neuronal cells exposed to hydrogen peroxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.